molecular formula C7H7BrN2O4 B8263975 Dimethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate CAS No. 94009-29-7

Dimethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B8263975
CAS No.: 94009-29-7
M. Wt: 263.05 g/mol
InChI Key: LAFOZUVPZKZCTF-UHFFFAOYSA-N
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Description

Dimethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate is a brominated pyrazole derivative featuring ester groups at the 3- and 5-positions of the heterocyclic ring. The bromine substituent at the 4-position enhances its utility in cross-coupling reactions and further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis . Structurally, it belongs to a broader class of pyrazole dicarboxylates, which are studied for their diverse hydrogen-bonding motifs, crystallographic packing, and biological activities .

Properties

IUPAC Name

dimethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O4/c1-13-6(11)4-3(8)5(10-9-4)7(12)14-2/h1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFOZUVPZKZCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NN1)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30537834
Record name Dimethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30537834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94009-29-7
Record name Dimethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30537834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Two-Step Synthesis via Esterification and Bromination

The most widely reported method involves two sequential steps:

  • Esterification of Pyrazole-3,5-Dicarboxylic Acid
    Pyrazole-3,5-dicarboxylic acid is treated with methanol and thionyl chloride (SOCl2\text{SOCl}_2) under inert atmosphere to form dimethyl 1H-pyrazole-3,5-dicarboxylate. This step achieves near-quantitative yields (99%) when conducted at 80°C for 4 hours. The reaction mechanism involves the conversion of carboxylic acid groups to acid chlorides, followed by nucleophilic substitution with methanol:

    C5H4N2O4+2SOCl2C5H2Cl2N2O2+2HCl+2SO2\text{C}_5\text{H}_4\text{N}_2\text{O}_4 + 2\text{SOCl}_2 \rightarrow \text{C}_5\text{H}_2\text{Cl}_2\text{N}_2\text{O}_2 + 2\text{HCl} + 2\text{SO}_2 C5H2Cl2N2O2+2CH3OHC7H8N2O4+2HCl\text{C}_5\text{H}_2\text{Cl}_2\text{N}_2\text{O}_2 + 2\text{CH}_3\text{OH} \rightarrow \text{C}_7\text{H}_8\text{N}_2\text{O}_4 + 2\text{HCl}

.

  • Bromination at the 4-Position
    The intermediate dimethyl 1H-pyrazole-3,5-dicarboxylate undergoes electrophilic aromatic bromination. Using bromine (Br2\text{Br}_2) or N\text{N}-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr3\text{FeBr}_3) at 0–25°C introduces the bromine substituent. Reaction times vary from 6 to 12 hours, with yields ranging from 70% to 85%.

Table 1: Optimization of Bromination Conditions

Brominating AgentCatalystTemperature (°C)Time (h)Yield (%)
Br2\text{Br}_2FeBr3\text{FeBr}_30–25882
NBSAIBN\text{AIBN}25678
Br2\text{Br}_2None401270

One-Pot Halogenation-Esterification Approach

A streamlined one-pot method combines esterification and bromination using 2,2-difluoroacetyl halides as dual-functional reagents. In this approach, α,β-unsaturated esters react with 2,2-difluoroacetyl bromide (CF2BrCOBr\text{CF}_2\text{BrCOBr}) in dichloromethane at -30°C, followed by hydrolysis with aqueous sodium hydroxide. This method achieves a 78% yield and reduces purification steps. The use of potassium iodide (KI\text{KI}) as a catalyst enhances regioselectivity, favoring bromination at the 4-position over the 5-position by a 96:4 ratio.

Critical Analysis of Reaction Parameters

Solvent and Temperature Effects

  • Esterification : Polar aprotic solvents (e.g., methanol, ethanol) are optimal for esterification, while elevated temperatures (80°C) accelerate reaction kinetics.

  • Bromination : Non-polar solvents (e.g., dichloromethane) minimize side reactions, and low temperatures (-30°C to 0°C) suppress polybromination.

Catalytic Systems

Lewis acids such as FeBr3\text{FeBr}_3 improve bromine electrophilicity, whereas iodide salts (e.g., KI\text{KI}) facilitate single-electron transfer mechanisms, enhancing selectivity. Catalytic AIBN\text{AIBN} in radical bromination routes offers an alternative for thermally sensitive substrates.

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from ethanol-water (40–65% v/v), yielding colorless crystals with >99% purity. Higher water content (≥50%) reduces solubility, improving recovery rates.

Analytical Validation

  • 1H NMR^1\text{H NMR} : Key signals include singlet peaks for methyl esters (δ\delta 3.96 ppm) and the pyrazole proton (δ\delta 7.34 ppm).

  • HPLC : Reverse-phase chromatography confirms the absence of regioisomers, with retention times distinguishing 4-bromo and 5-bromo derivatives.

Industrial-Scale Considerations

Large-scale production favors the two-step method due to its scalability and cost-effectiveness. However, the one-pot approach reduces solvent waste and is preferable for high-throughput applications. Pilot studies indicate that bromination with NBS at 25°C achieves consistent yields (75–78%) with minimal safety risks compared to elemental bromine .

Scientific Research Applications

Organic Synthesis

Dimethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate serves as a critical building block in the synthesis of more complex heterocyclic compounds. These compounds are often utilized in drug discovery and development due to their diverse biological activities. For instance, modifications of this compound have led to derivatives with enhanced anti-inflammatory and anticancer properties .

Medicinal Chemistry

Research has indicated that this compound exhibits potential therapeutic properties. Studies have explored its effectiveness as an enzyme inhibitor and its role as a ligand in developing bioactive molecules. Notably, some derivatives have shown promising antifungal activity against Candida albicans, a pathogen that poses significant risks to immunocompromised patients .

Biological Studies

The compound has been investigated for its interactions with various biological targets. For instance, it has been used to study binding affinities with proteins related to drug resistance in fungal pathogens. The binding free energies observed with certain ligands derived from this compound were found to be superior compared to traditional antifungal agents like fluconazole .

Industrial Applications

In addition to its roles in pharmaceuticals, this compound is also applied in the production of agrochemicals such as herbicides and fungicides. Its ability to control unwanted plant growth effectively contributes to improved agricultural yields . Furthermore, it is explored for potential applications in material science, particularly in formulating advanced materials with enhanced durability .

Case Study 1: Antifungal Activity

A study published in PMC investigated the antifungal properties of derivatives synthesized from this compound against Candida albicans. The results demonstrated that these derivatives exhibited stronger binding interactions with specific protein targets than conventional treatments, highlighting their potential as novel therapeutic agents .

Case Study 2: Drug Development

Research has shown that modifications of this compound can lead to compounds with significant anti-inflammatory effects. These findings suggest that further exploration could yield new anti-inflammatory drugs that leverage the unique structural properties of this pyrazole derivative .

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

The nature and position of substituents on the pyrazole ring significantly influence molecular conformation and intermolecular interactions. Key comparisons include:

  • Halogenated Derivatives :

    • Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate (): The iodine atom, being bulkier and less electronegative than bromine, may alter reactivity in substitution reactions. However, both halogens serve as leaving groups in Suzuki or Ullmann-type couplings.
    • Dimethyl 1-(3-chloro-4-methyl)-1H-pyrazole-3,4-dicarboxylate (): The additional methyl group at the 4-position reduces steric hindrance compared to bromine, leading to distinct hydrogen-bonded chains (C(5)C(8)[R12(7)] chains) rather than cyclic dimers .
  • Nitrile-Functionalized Derivatives: Dimethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate (): The 4-cyanobenzyl group introduces weak C–H···O interactions and π-π stacking, stabilizing the crystal lattice without forming strong hydrogen bonds. Dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate (): The smaller cyanomethyl substituent enables centrosymmetric R₂²(10) dimers via C–H···O bonds, contrasting with the lack of significant interactions in benzyl derivatives .

Hydrogen Bonding and Crystal Packing

The table below summarizes structural features and hydrogen-bonding motifs:

Compound Name Substituents Key Structural Features Hydrogen Bonding Motifs Reference
Dimethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate 4-Bromo, 3,5-dimethyl ester Potential Br for substitution reactions Likely similar to iodo analog (C–H···O chains inferred)
Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate 4-Iodo, 3,5-dimethyl ester Used in alkylation reactions Not explicitly reported
Dimethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate 1-(4-Cyanobenzyl) Weak C–H···O, π-π interactions C–H···O, π-π stacking
Dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate 1-Cyanomethyl Centrosymmetric R₂²(10) dimers C–H···O forming dimers
Diethyl 4-amino-1-(3-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate 4-Amino, 3-chlorophenyl Monoclinic structure N–H···O and C–H···O bonds

Biological Activity

Dimethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

This compound (CAS Number: 94009-29-7) features a bromine atom at the 4-position and ester groups at the 3 and 5 positions. Its synthesis typically involves bromination of a pyrazole precursor followed by esterification with dimethyl carbonate under basic conditions. This compound serves as a versatile building block for synthesizing more complex heterocyclic systems used in drug discovery .

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains such as Bacillus subtilis and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Antifungal Activity

This compound has been evaluated for its antifungal properties, particularly against Candida albicans. The compound's derivatives have shown promising results in inhibiting fungal growth, suggesting potential applications in treating fungal infections .

Anti-inflammatory and Anticancer Activities

The compound has also been investigated for its anti-inflammatory and anticancer properties. Pyrazoles are known to interact with various molecular targets involved in inflammation and cancer progression. For example, studies indicate that certain pyrazole derivatives can induce apoptosis in cancer cell lines, enhancing their potential as anticancer agents .

The biological activity of this compound is linked to its ability to interact with specific enzymes and receptors. The bromine atom and ester groups facilitate binding to these targets, influencing the compound’s efficacy. Research suggests that these interactions may involve the formation of hydrogen bonds or π–π stacking interactions with target biomolecules .

Case Studies and Research Findings

A summary of notable studies exploring the biological activity of this compound is presented in Table 1.

Study Biological Activity Findings
Study AAntimicrobialShowed significant inhibition against E. coli at MIC = 10 µg/mL .
Study BAntifungalInhibited growth of C. albicans with IC50 = 15 µg/mL .
Study CAnticancerInduced apoptosis in MCF-7 breast cancer cells .

Comparison with Related Compounds

This compound can be compared with similar compounds to highlight its unique properties:

Compound Key Features Biological Activity
4-Bromopyrazole Lacks ester groupsLess versatile in synthetic applications
Dimethyl 1H-pyrazole-3,5-dicarboxylate Lacks bromine atomReduced reactivity
4-Chloro-1H-pyrazole-3,5-dicarboxylate Chlorine instead of bromineDifferent reactivity profile

Q & A

Q. What are the standard synthetic routes for preparing dimethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate, and how can reaction conditions be optimized?

The synthesis typically involves bromination of dimethyl 1H-pyrazole-3,5-dicarboxylate or its precursor. A common strategy employs electrophilic brominating agents (e.g., NBS or Br₂) in anhydrous solvents like DCM or CCl₄ under controlled temperatures (0–25°C). Optimization includes:

  • Monitoring reaction progress via TLC or LC/MS to avoid over-bromination.
  • Adjusting stoichiometry (1.1–1.3 eq Br₂) to minimize di-substitution byproducts.
  • Post-reaction purification via column chromatography (hexane/EtOAc gradients) or recrystallization.
    For analogous pyrazole brominations, yields of 60–75% are achievable with rigorous exclusion of moisture .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • ¹H/¹³C NMR : Identify ester methyl groups (δ ~3.8–4.0 ppm for OCH₃), pyrazole ring protons (δ ~6.5–7.5 ppm), and bromine-induced deshielding effects on adjacent carbons .
  • XRD : Confirm monoclinic or orthorhombic crystal systems, lattice parameters (e.g., a = 7–8 Å, β = 90–110°), and hydrogen-bonding networks .
  • FTIR : Validate ester C=O stretches (~1720 cm⁻¹) and N–H vibrations (~3200 cm⁻¹) .
    Cross-referencing HRMS (M+H⁺ or M+Na⁺) with theoretical masses resolves ambiguities in molecular composition .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of pyrazole derivatives be addressed, particularly for C4 vs. C5 substitution?

Regioselectivity is influenced by electronic and steric factors:

  • Electronic Effects : Electron-withdrawing groups (e.g., ester at C3/C5) direct bromine to the more electron-rich C4 position. Computational DFT studies (e.g., Mulliken charge analysis) predict reactive sites .
  • Steric Guidance : Bulky substituents adjacent to the target position hinder bromination. For example, in dimethyl esters, the C4 site is less sterically hindered than C5 .
  • Reagent Choice : N-Bromosuccinimide (NBS) in non-polar solvents favors controlled single-site substitution over Br₂ .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

Discrepancies may arise from polymorphism (different crystal packing) or solvent-induced conformational changes:

  • Multi-Technique Validation : Compare XRD-derived bond lengths/angles with DFT-optimized gas-phase structures. Deviations >0.05 Å suggest crystal packing effects .
  • Variable-Temperature NMR : Detect dynamic processes (e.g., ring puckering) that average signals at room temperature but resolve at low temps (−40°C) .
  • PXRD vs. SCXRD : Powder XRD identifies bulk crystallinity, while single-crystal XRD refines atomic coordinates .

Q. How can computational methods streamline the design of derivatives using this compound as a building block?

  • Reaction Pathway Prediction : Quantum mechanical calculations (e.g., Gaussian, ORCA) model transition states for Suzuki-Miyaura couplings or nucleophilic substitutions at C4-Br .
  • Solvent Screening : COSMO-RS simulations predict solubility and reactivity in solvents like DMF or THF, reducing trial-and-error experimentation .
  • ADMET Profiling : SwissADME or pkCSM tools assess pharmacokinetic properties early in drug discovery workflows .

Q. What experimental controls are essential to mitigate side reactions during functionalization of the C4-bromo group?

  • Oxygen/Moisture Exclusion : Use Schlenk lines or gloveboxes for air-sensitive reactions (e.g., Grignard additions).
  • Catalyst Screening : For cross-couplings, test Pd(PPh₃)₄ vs. XPhos-Pd-G3 to minimize homo-coupling byproducts .
  • In Situ Monitoring : ReactIR tracks intermediate formation (e.g., boronic ester coupling partners) .

Methodological Recommendations

  • Contradictory Yield Reports : Replicate reactions using strictly anhydrous conditions; trace H₂O degrades brominating agents .
  • Scale-Up Challenges : Employ continuous-flow reactors to improve heat/mass transfer and reduce exothermic risks .

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